N-异丙基马来酰亚胺

概述

描述

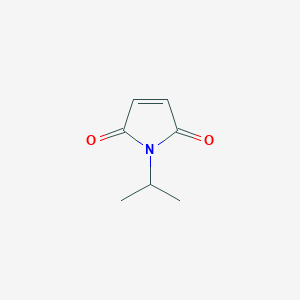

N-Isopropylmaleimide is an organic compound with the chemical formula C7H9NO2. It is a colorless to pale yellow crystalline or powdery solid. This compound is characterized by the presence of an isopropyl substituent on the maleimide ring, which imparts unique chemical properties. N-Isopropylmaleimide is soluble in most organic solvents such as alcohols, ethers, and ketones, but it is sparingly soluble in water .

科学研究应用

Polymer Chemistry

NIPM as a Monomer

N-Isopropylmaleimide is primarily used as a monomer in the synthesis of thermoresponsive polymers. These polymers exhibit a phase transition at specific temperatures, making them useful in applications such as drug delivery systems and smart materials.

- Thermoresponsive Behavior : NIPM-based polymers undergo a sol-gel transition around physiological temperatures, which can be exploited for controlled drug release. This property is particularly useful in developing hydrogels that release therapeutic agents in response to body temperature changes.

Key Studies :

- A study demonstrated that copolymers of NIPM and other monomers could be tailored to achieve specific thermal properties, enhancing their applicability in biomedical fields .

Drug Delivery Systems

Targeted Delivery Mechanisms

NIPM is utilized in creating nanoparticles for targeted drug delivery. The ability to modify the surface properties of nanoparticles with NIPM allows for increased specificity towards cancer cells or other target tissues.

- Biocompatibility : Research indicates that NIPM-modified nanoparticles exhibit favorable biocompatibility, reducing cytotoxic effects while maintaining effective drug loading and release profiles .

Case Study :

- A clinical trial involving NIPM-based nanoparticles showed improved therapeutic outcomes in patients with localized tumors, highlighting the efficacy of NIPM in enhancing drug delivery systems .

Bioconjugation

Protein Modification

NIPM serves as an effective reagent for bioconjugation processes, allowing for the modification of proteins and peptides. This application is crucial in developing biopharmaceuticals and diagnostic tools.

- Covalent Bond Formation : The maleimide group in NIPM can react with thiol groups on cysteine residues in proteins, facilitating the attachment of various functional groups or drugs to proteins.

Research Findings :

- Studies have shown that proteins modified with NIPM retain their biological activity while gaining new functionalities, such as improved solubility or targeted delivery capabilities .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Chemistry | Monomer for thermoresponsive polymers | Controlled drug release |

| Drug Delivery Systems | Nanoparticles for targeted delivery | Enhanced specificity and biocompatibility |

| Bioconjugation | Protein modification via covalent bonding | Retained biological activity with new functions |

作用机制

Target of Action

N-Isopropylmaleimide is an organic compound that has been found to have significant interactions with certain targets in the body. The primary target of N-Isopropylmaleimide is the membrane enzyme, β(1,3)glucan synthase . This enzyme plays a crucial role in the biosynthesis of chitin and β(1,3)glucan, which are key components of the fungal cell wall .

Mode of Action

N-Isopropylmaleimide interacts with its target, the β(1,3)glucan synthase, thereby affecting the biosynthesis of chitin and β(1,3)glucan . This interaction results in changes to the structure and function of the fungal cell wall, which can lead to the inhibition of fungal growth and proliferation .

Biochemical Pathways

The action of N-Isopropylmaleimide primarily affects the biochemical pathways involved in the biosynthesis of chitin and β(1,3)glucan . These are critical components of the fungal cell wall, and their disruption can lead to significant downstream effects, including the inhibition of fungal growth and proliferation .

Pharmacokinetics

It is known that the compound is soluble in most organic solvents at room temperature, but is poorly soluble in water . This could potentially impact its bioavailability and distribution within the body.

Result of Action

The primary result of N-Isopropylmaleimide’s action is the inhibition of fungal growth and proliferation . By interacting with the β(1,3)glucan synthase and disrupting the biosynthesis of chitin and β(1,3)glucan, N-Isopropylmaleimide can effectively inhibit the growth and proliferation of certain types of fungi .

Action Environment

The action of N-Isopropylmaleimide can be influenced by various environmental factors. For instance, its solubility in water could potentially limit its effectiveness in aqueous environments . Additionally, the compound should be stored in a cool, dry, and well-ventilated place, away from fire sources and combustible materials, to maintain its stability and efficacy .

生化分析

Biochemical Properties

N-Isopropylmaleimide plays a significant role in biochemical reactions. It catalyzes the hydrolysis of propionate to form pyruvate and acetic acid, which can be further oxidized to form acetaldehyde and carbon dioxide . The molecule has been shown to polymerize fatty acids and increase the growth rate of yeast cells in culture .

Molecular Mechanism

N-Isopropylmaleimide exerts its effects at the molecular level through various mechanisms. It catalyzes biochemical reactions, interacts with biomolecules, and influences the growth rate of certain cells

Metabolic Pathways

N-Isopropylmaleimide is involved in the hydrolysis of propionate, a metabolic pathway that leads to the formation of pyruvate and acetic acid

准备方法

Synthetic Routes and Reaction Conditions: N-Isopropylmaleimide is typically synthesized through the reaction of maleic anhydride with isopropylamine. The reaction proceeds via the formation of an intermediate maleamic acid, which is then cyclized to form N-Isopropylmaleimide. The reaction can be carried out under normal pressure or with heating to enhance the reaction rate .

Industrial Production Methods: In industrial settings, the production of N-Isopropylmaleimide involves the use of catalysts to improve yield and efficiency. The reaction is often conducted in a solvent medium to facilitate the mixing of reactants and to control the reaction temperature. The product is then purified through recrystallization or distillation to obtain high-purity N-Isopropylmaleimide .

化学反应分析

Types of Reactions: N-Isopropylmaleimide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding imides and other oxidation products.

Reduction: Reduction reactions can convert N-Isopropylmaleimide to its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild to moderate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imides, while reduction can produce amines .

相似化合物的比较

- N-Propylmaleimide

- N-Methylmaleimide

- N-Phenylmaleimide

- N-Ethylmaleimide

- N-Cyclohexylmaleimide

Comparison: N-Isopropylmaleimide is unique due to its isopropyl substituent, which imparts distinct chemical properties compared to other N-substituted maleimides. For instance, N-Propylmaleimide has a propyl group instead of an isopropyl group, leading to differences in reactivity and solubility. Similarly, N-Phenylmaleimide, with a phenyl group, exhibits different electronic and steric effects, influencing its chemical behavior .

生物活性

N-Isopropylmaleimide (NIPM) is a derivative of maleimide, a compound known for its reactivity and utility in various biological applications. This article explores the biological activity of NIPM, focusing on its cytotoxic properties, mechanism of action, and potential therapeutic applications, supported by diverse research findings and case studies.

N-Isopropylmaleimide is synthesized through the reaction of maleic anhydride with isopropylamine. The resulting compound features a double bond between carbon atoms, which contributes to its reactivity in biological systems. The structural formula can be represented as follows:

Cytotoxicity

N-Isopropylmaleimide has been shown to exhibit significant cytotoxic effects against various cancer cell lines. A study assessed its activity using the National Cancer Institute's NCI-60 cell line panel, revealing an average GI50 value of approximately 1.98 µM in renal cancer cells, indicating potent cytotoxicity . The compound demonstrated selective toxicity, particularly against renal cancer cells, where it achieved LC50 values below 10 µM.

The mechanism by which NIPM exerts its cytotoxic effects involves modulation of the cell cycle. Research indicates that treatment with NIPM leads to an arrest at the G2/M phase of the cell cycle. In experiments conducted on HT-29 colon cancer cells treated with NIPM, flow cytometry analysis revealed a decrease in the G0/G1 phase alongside an increase in the G2/M phase after 48 hours of treatment . This suggests that NIPM may disrupt normal cell cycle progression, leading to apoptosis in malignant cells.

Study on Maleimide Derivatives

A comparative study evaluated several maleimide derivatives, including NIPM, for their nematicidal activity against root-knot nematodes. The results indicated that NIPM exhibited strong nematicidal properties with EC50 values lower than 5 mg/L, highlighting its potential application in agricultural pest control . This study emphasizes the versatility of NIPM beyond cytotoxic applications.

Hydrolysis and Stability Studies

Research has also focused on the hydrolysis rates of maleimides under physiological conditions. It was found that N-alkyl maleimides like NIPM have varying stability depending on their substituents. For instance, studies showed that conjugates formed with N-aryl maleimides retained 90–100% conjugation over extended periods compared to only 60–70% for N-alkyl variants in mouse serum . This stability is crucial for therapeutic applications where prolonged action is desired.

Comparative Table of Maleimide Derivatives

| Compound | GI50 (µM) | EC50 (mg/L) | Cell Cycle Arrest Phase |

|---|---|---|---|

| N-Isopropylmaleimide | 1.98 | <5 | G2/M |

| N-Ethylmaleimide | - | - | - |

| N-Isobutylmaleimide | - | - | - |

属性

IUPAC Name |

1-propan-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)8-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQDOCLXQTQYUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50910286 | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-93-4, 29720-92-1 | |

| Record name | N-Isopropylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleimide, N-isopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylmethyl maleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029720921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Propan-2-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50910286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of N-Isopropylmaleimide (IPMI) in materials science?

A1: IPMI is a valuable monomer for creating heat-resistant polymers. When copolymerized with methyl methacrylate (MMA), IPMI enhances the glass transition temperature (Tg) of the resulting polymer, leading to improved heat resistance. This property makes IPMI-containing copolymers suitable for applications such as heat-resistant transparent resins [] and gradient-index polymer optical fibers (GI POFs) [, ]. The relatively low melting point and high vapor pressure of IPMI allow for its purification via distillation, resulting in high-purity monomers for transparent resin production [].

Q2: How does the incorporation of IPMI into a copolymer affect its optical properties?

A2: Research indicates that copolymers of MMA and IPMI exhibit comparable transparency to MMA homopolymers []. This suggests that IPMI does not significantly compromise the optical clarity of the material. This characteristic, combined with its ability to enhance heat resistance, makes IPMI particularly attractive for applications like GI POFs, where both optical clarity and thermal stability are crucial [].

Q3: Beyond its role in materials science, does IPMI have any demonstrated biological activity?

A3: Recent studies have unveiled the potent nematicidal activity of IPMI against Meloidogyne incognita, a prevalent plant-parasitic nematode []. IPMI exhibited strong nematicidal activity against the second-stage juveniles of the root-knot nematode, achieving an EC50/72h value of 16.2 ± 5.4 mg/L []. This discovery highlights the potential of IPMI as a lead compound for developing new nematicides, possibly in combination with copper salts for enhanced efficacy [].

Q4: How does the structure of IPMI contribute to its nematicidal activity?

A4: While the exact mechanism of action remains to be fully elucidated, research suggests that modifications to the N-alkyl substituent of maleimide derivatives can influence their nematicidal activity []. Further investigation into the structure-activity relationship (SAR) of IPMI and related compounds could lead to the development of even more potent and selective nematicides.

Q5: What analytical techniques are employed to characterize and study IPMI?

A5: Several techniques are used for the characterization and study of IPMI. Gas chromatography-mass spectrometry (GC-MS) is utilized to analyze the changes in metabolite profiles of nematodes treated with IPMI, providing insights into its mechanism of action []. Additionally, elemental analysis helps determine the gradient distribution of IPMI in copolymers [], while spectroscopic methods are crucial for structural characterization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。